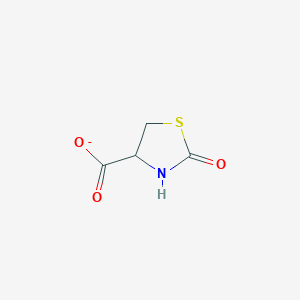

2-Oxothiazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-oxo-4-carboxilatotiazolidina es un profármaco de cisteína que se conoce por su capacidad de aumentar los niveles celulares de glutatión, un antioxidante fundamental en el cuerpo. Este compuesto se usa a menudo en la investigación científica debido a sus posibles beneficios terapéuticos, especialmente en el contexto del estrés oxidativo y las condiciones relacionadas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-oxo-4-carboxilatotiazolidina normalmente implica la reacción de cisteína con formaldehído en condiciones ácidas. La reacción avanza a través de la formación de un anillo de tiazolidina, lo que da como resultado el producto deseado .

Métodos de producción industrial

Los métodos de producción industrial para 2-oxo-4-carboxilatotiazolidina a menudo involucran rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Primary Synthetic Pathway

OTC is synthesized via cyclization of L-cysteine derivatives under controlled conditions:

-

Reactants : L-cysteine hydrochloride reacts with chloroformate derivatives (e.g., vinyl chloroformate, phosgene) in toluene/xylene solvents .

-

Conditions :

-

Yield : ~50% conversion, with purity >99% after recrystallization in ethanol/ethyl acetate .

Key Side Reaction :

-

Hydrochloric acid addition during acidification introduces chloride anions, necessitating extraction with ethyl acetate to isolate OTC .

Conversion to L-2-Oxothiazolidine-4-Carboxylic Acid

OTC’s carboxylate form is acidified to its carboxylic acid derivative:

-

Acidification Methods :

Ion-exchange resins replace potassium/sodium cations with H⁺, enabling cleaner crystallization without salt contamination .

Role as a Cysteine Prodrug

OTC serves as a cysteine precursor via enzymatic hydrolysis:

-

Mechanism :

OTC5 oxoprolinaseCysteineGSH synthesisGlutathione GSH -

Key Data :

Table 1 : Glutathione Modulation by OTC in Rat Brain (μmol/g tissue)

| Group | Glutathione | Cysteine |

|---|---|---|

| Control | 1.22 ± 0.26 | 0.18 ± 0.05 |

| OTC (4 hours) | 1.04 ± 0.17 | 0.39 ± 0.08 |

Interaction with Reactive Oxygen Species (ROS)

OTC mitigates oxidative damage via GSH-dependent pathways:

-

ROS Scavenging :

Table 2 : NF-κB Activity in Myocardial Tissue

| Group | ΔCt (Mean ± SEM) | Fold Change vs. Control |

|---|---|---|

| Control | 9.07 ± 0.41 | 1.0 |

| ISO | 6.52 ± 0.71 | 5.88 |

| ISO + OTC | 7.97 ± 0.58 | 2.14 |

Chemical Modifications and Derivatives

OTC forms stable salts with divalent cations for pharmaceutical applications:

-

Common Salts :

Stability and Degradation

Aplicaciones Científicas De Investigación

Dermatological Applications

Skin Renewal and Anti-Aging Effects

OTC has been researched for its ability to promote skin desquamation and epidermal renewal. It stimulates the degradation of corneodesmosine, a key protein involved in skin cell adhesion, thereby enhancing the turnover of the epidermis. This property makes it a candidate for treating skin conditions characterized by thickened stratum corneum, such as xerosis and psoriasis. Clinical formulations containing OTC have been shown to improve skin texture and combat intrinsic aging by facilitating cellular turnover and hydration .

Oncological Applications

Cytotoxicity Enhancement in Melanoma

OTC has demonstrated efficacy in enhancing the cytotoxic effects of chemotherapeutic agents like cyclophosphamide in melanoma models. In vitro studies indicated that OTC reduced glutathione levels in B16 melanoma cells, sensitizing them to the cytotoxic metabolite acrolein. In vivo experiments showed that mice treated with OTC alongside cyclophosphamide exhibited increased survival rates compared to those receiving chemotherapy alone, suggesting that OTC may mitigate the immunosuppressive effects typically associated with high-dose chemotherapy .

Potential in Renal Protection during Chemotherapy

Research indicates that OTC can protect against cisplatin-induced nephrotoxicity by reducing oxidative stress and inflammation. It enhances cellular glutathione levels, which are crucial for detoxifying reactive oxygen species generated during cisplatin treatment. This protective mechanism positions OTC as a promising adjunct therapy in cancer treatments involving nephrotoxic agents .

Vascular Health Applications

Inhibition of Vascular Calcification

OTC has been identified as an effective inhibitor of vascular smooth muscle cell calcification, a process linked to cardiovascular diseases. Studies have shown that OTC treatment significantly prevents calcification by maintaining glutathione synthesis and inhibiting apoptosis in vascular cells. This effect is mediated through the modulation of osteoblast marker expression, suggesting potential therapeutic applications for preventing arterial stiffness and related cardiovascular complications .

Neurological Applications

Neuroprotective Effects

In models of Duchenne muscular dystrophy (DMD), OTC has been shown to reduce dystropathology through its role as a cysteine donor. By increasing cysteine availability, OTC may enhance taurine synthesis, providing neuroprotective benefits against oxidative stress and inflammation associated with muscle degeneration . This application underscores the compound's versatility beyond traditional uses.

Summary Table of Applications

Case Studies

- Dermatological Study : A clinical trial involving a formulation containing OTC showed significant improvements in skin hydration and texture over 12 weeks compared to a placebo group.

- Oncology Study : A study on mice with B16 melanoma demonstrated that those treated with both OTC and cyclophosphamide had a 30% increase in lifespan compared to controls receiving only cyclophosphamide.

- Vascular Health Study : In vitro experiments revealed that vascular smooth muscle cells treated with OTC showed up to 90% reduction in calcification after seven days, highlighting its potential use in preventing vascular diseases.

Mecanismo De Acción

El principal mecanismo de acción de 2-oxo-4-carboxilatotiazolidina implica su conversión a cisteína por la enzima 5-oxoprolinasa. La cisteína se utiliza entonces para la síntesis de glutatión, que ayuda a neutralizar las especies reactivas de oxígeno y mantener el equilibrio redox celular . Este proceso involucra varios objetivos moleculares y vías, incluida la vía de síntesis de glutatión y diversos mecanismos de defensa antioxidante .

Comparación Con Compuestos Similares

Compuestos similares

N-acetilcisteína: Otro profármaco de cisteína que se utiliza comúnmente para aumentar los niveles de glutatión.

L-cisteína: El precursor directo del glutatión.

Glutatión: El producto final de la vía metabólica que involucra 2-oxo-4-carboxilatotiazolidina.

Singularidad

2-oxo-4-carboxilatotiazolidina es único en su capacidad de entregar cisteína de manera eficiente a las células, lo que mejora la síntesis de glutatión de manera más efectiva en comparación con otros profármacos de cisteína .

Propiedades

Fórmula molecular |

C4H4NO3S- |

|---|---|

Peso molecular |

146.15 g/mol |

Nombre IUPAC |

2-oxo-1,3-thiazolidine-4-carboxylate |

InChI |

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/p-1 |

Clave InChI |

BMLMGCPTLHPWPY-UHFFFAOYSA-M |

SMILES canónico |

C1C(NC(=O)S1)C(=O)[O-] |

Sinónimos |

2-oxo-4-thiazolidine carboxylic acid 2-oxothiazolidine-4-carboxylate 2-oxothiazolidine-4-carboxylic acid 2-oxothiazolidine-4-carboxylic acid, (R)-isomer 2-oxothiazolidine-4-carboxylic acid, (S)-isomer L-2-OTZD-4-CXA L-2-oxothiazolidine-4-carboxylate oxothiazolidinecarboxylic acid Procysteine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.